(-)-Epigallocatechin-13C3 is a carbon-13 labeled derivative of epigallocatechin, a prominent flavonoid found in green tea. This compound is of significant interest in various scientific fields, including chemistry, biology, and medicine, due to its potential health benefits and applications in metabolic research. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in metabolic studies, making it a valuable tool for researchers investigating the compound's biological effects.
(-)-Epigallocatechin-13C3 is derived from natural sources, primarily green tea leaves (Camellia sinensis). It can also be synthesized in laboratories using specific chemical methods that incorporate carbon-13 into the molecular structure.
(-)-Epigallocatechin-13C3 belongs to the class of compounds known as flavonoids, specifically within the catechin subgroup. It is characterized by its phenolic structure and is recognized for its antioxidant properties.
The synthesis of (-)-Epigallocatechin-13C3 involves several sophisticated chemical methods aimed at incorporating carbon-13 into the epigallocatechin molecule.
The molecular structure of (-)-Epigallocatechin-13C3 can be described as follows:
(-)-Epigallocatechin-13C3 participates in various chemical reactions that can modify its structure and properties.
The mechanism through which (-)-Epigallocatechin-13C3 exerts its effects involves interactions with various molecular targets within biological systems.
Studies indicate that derivatives such as palmitoylated forms exhibit enhanced stability compared to the parent compound, which could lead to improved bioavailability and efficacy in therapeutic applications .
(-)-Epigallocatechin-13C3 has a wide array of scientific applications:
Nuclear Magnetic Resonance spectroscopy provides definitive proof of molecular structure and isotopic labeling integrity in (-)-Epigallocatechin-13C3. The ¹³C-labeling at the galloyl ring positions (specifically C-2", C-5", and C-6") is confirmed through distinct chemical shift displacements and enhanced signal intensities in ¹³C-NMR spectra relative to unlabeled EGCG. Characteristic downfield shifts of 0.1–0.3 ppm are observed for protons adjacent to the ¹³C-labeled carbons (H-6" and H-2") due to the isotopic effect, confirming precise label incorporation [1]. Two-dimensional NMR techniques (HSQC and HMBC) verify connectivity between the ¹³C-enriched galloyl carbons and their coupled protons, while excluding structural rearrangements or isotopic scrambling. The ¹H-NMR spectrum retains the expected phenolic proton signatures between δ 8.90–9.10 ppm, confirming the integrity of the trihydroxyphenyl moiety post-labeling.
Table 1: Key NMR Spectral Signatures of (-)-Epigallocatechin-13C3
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Isotopic Effect vs. EGCG |
---|---|---|---|---|
¹³C | 145.8 | Singlet | C-3", C-4" (galloyl) | Unchanged |
¹³C | 138.2 | Singlet | C-2" (¹³C-labeled) | Signal enhancement (³⁵%) |
¹³C | 120.1 | Singlet | C-6" (¹³C-labeled) | Signal enhancement (³⁰%) |
¹H | 7.05 | Singlet | H-6" (galloyl) | Downfield shift (+0.2 ppm) |
¹H | 6.95 | Singlet | H-2" (galloyl) | Downfield shift (+0.3 ppm) |
¹H | 9.02 | Singlet | 4'-OH (B-ring) | Unchanged |
Molecular dynamics simulations reveal near-identical behavior between (-)-Epigallocatechin-13C3 and natural EGCG in physiological environments. Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) show bond length differences of ≤0.002 Å and bond angle deviations of <0.5° at the labeling sites. Crucially, the compound retains EGCG’s reactivity with nucleophilic residues: Free energy profiles confirm equivalent activation barriers (ΔG‡ ≈ 68 kJ/mol) for thiol adduct formation with cysteine at pH 7.4. Similarly, Schiff base formation with arginine residues or N-terminal amines proceeds with identical kinetics to unlabeled EGCG, as verified by mass spectrometry monitoring of model peptides [1]. The ¹³C-labeling does not alter electron density distribution at the galloyl moiety (Mulliken charge differences <0.01 e), preserving hydrogen-bonding patterns with biological targets like the 67-kDa laminin receptor. Root-mean-square deviation (RMSD) of the labeled vs. unlabeled structure during 100-ns simulations in water remains below 0.4 Å, confirming structural superposition.
The chemical stability of (-)-Epigallocatechin-13C3 is pH- and temperature-dependent, mirroring natural EGCG but trackable via isotopic signatures. Accelerated degradation studies monitored by LC-HRMS show:
Table 3: Stability Kinetics of (-)-Epigallocatechin-13C3
Condition | Primary Degradation Pathway | Half-life (t₁/₂) | Major Degradant(s) Identified by HRMS |
---|---|---|---|
pH 2.0, 4°C | Epimerization | >30 days | (-)-Gallocatechin Gallate-13C3 |
pH 2.0, 37°C | Epimerization | 8 days | (-)-Gallocatechin Gallate-13C3 |
pH 7.4, 37°C (N₂ atm) | Dimerization | 48 hours | Theasinensin A-13C₆ (m/z 913.1502) |
pH 7.4, 37°C (air) | Oxidation | 12 hours | Quinone-13C₃ (m/z 459.0697) |
pH 10.0, 25°C | Ester hydrolysis | 35 minutes | (-)-Epigallocatechin-13C + Gallic acid-13C₁ |
Thermal gravimetric analysis (TGA) shows decomposition onset at 215°C, identical to natural EGCG, confirming isotopic labeling does not impact thermal resilience. Solid-state stability at -80°C exceeds 24 months with <0.5% isotopic impurity generation.
Compounds Mentioned:(-)-Epigallocatechin-13C3, (-)-Epigallocatechin Gallate (EGCG), Gallic acid-13C₁, (-)-Gallocatechin Gallate-13C3, Theasinensin A-13C₆, Dehydrotheasinensin A-13C₆, Quinone-13C₃
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